2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride
Overview
Description
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO. It is a solid substance at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetaldehyde and subsequent reduction to form the corresponding amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
- 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanamine hydrochloride
Uniqueness: 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and binding properties. This positional isomerism can result in different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDZBQXSQCSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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